molecular formula C18H11ClF3NO2 B11954333 5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide CAS No. 853314-68-8

5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide

Cat. No.: B11954333
CAS No.: 853314-68-8
M. Wt: 365.7 g/mol
InChI Key: PWWFYNIALJKPNA-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide is a complex organic compound characterized by the presence of a chlorophenyl group, a trifluoromethylphenyl group, and a furamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide typically involves the reaction of 2-chlorophenylamine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with furamide under controlled temperature conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide is unique due to its combination of a chlorophenyl group and a trifluoromethylphenyl group, which imparts distinct chemical and physical properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific fields.

Properties

CAS No.

853314-68-8

Molecular Formula

C18H11ClF3NO2

Molecular Weight

365.7 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H11ClF3NO2/c19-13-7-3-1-5-11(13)15-9-10-16(25-15)17(24)23-14-8-4-2-6-12(14)18(20,21)22/h1-10H,(H,23,24)

InChI Key

PWWFYNIALJKPNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3C(F)(F)F)Cl

Origin of Product

United States

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